Cas no 35107-91-6 (1-(thiazol-2-yl)urea(WXC08188))

1-(Thiazol-2-yl)urea (WXC08188) is a heterocyclic urea derivative featuring a thiazole ring, which imparts unique chemical and biological properties. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a scaffold for designing enzyme inhibitors or bioactive agents. The thiazole moiety enhances its binding affinity to biological targets, while the urea group contributes to hydrogen-bonding interactions, improving selectivity. It is commonly utilized in the synthesis of pharmacologically active molecules, particularly in the development of antimicrobial and antitumor agents. The compound's stability and synthetic versatility make it a valuable intermediate for exploratory studies in drug discovery and material science applications.
1-(thiazol-2-yl)urea(WXC08188) structure
35107-91-6 structure
商品名:1-(thiazol-2-yl)urea(WXC08188)
CAS番号:35107-91-6
MF:C4H5N3OS
メガワット:
CID:1468367

1-(thiazol-2-yl)urea(WXC08188) 化学的及び物理的性質

名前と識別子

    • Urea, 2-thiazolyl-
    • 1-(thiazol-2-yl)urea(WXC08188)
    • 1-(thiazol-2-yl)urea

1-(thiazol-2-yl)urea(WXC08188) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734143-1g
1-(Thiazol-2-yl)urea
35107-91-6 98%
1g
¥4216.00 2024-05-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00865596-1g
1-(Thiazol-2-yl)urea
35107-91-6 95%
1g
¥3444.0 2023-03-27

1-(thiazol-2-yl)urea(WXC08188) 関連文献

1-(thiazol-2-yl)urea(WXC08188)に関する追加情報

Research Brief on 1-(thiazol-2-yl)urea (WXC08188) and CAS 35107-91-6: Recent Advances in Chemical Biology and Drug Discovery

The compound 1-(thiazol-2-yl)urea (WXC08188), with CAS registry number 35107-91-6, has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic urea derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on exploring its pharmacological properties, synthetic routes, and structure-activity relationships (SAR) for various therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that WXC08188 exhibits potent inhibitory activity against several kinase targets, particularly showing nanomolar affinity for JAK3 kinase. The research team employed molecular docking studies to elucidate the binding mode of this compound, revealing crucial hydrogen bonding interactions between the urea moiety and the kinase hinge region. These findings suggest potential applications in autoimmune diseases and hematological malignancies where JAK signaling plays a critical role.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that structural derivatives of 35107-91-6 displayed remarkable activity against drug-resistant Gram-positive bacteria, including MRSA strains. The thiazole ring system appears to contribute significantly to membrane penetration, while the urea functionality enhances target binding affinity. Researchers observed that subtle modifications to the thiazole substituents could dramatically alter the spectrum of antimicrobial activity.

From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the preparation of 1-(thiazol-2-yl)urea derivatives. A 2023 study in Organic Process Research & Development described a catalyst-free, water-mediated synthesis of WXC08188 analogs with excellent yields (>85%) and high purity. This environmentally benign method significantly improves upon traditional routes that required toxic solvents and harsh conditions, making scale-up more feasible for pharmaceutical development.

Current challenges in the development of WXC08188-based therapeutics include optimizing pharmacokinetic properties and target selectivity. Recent ADMET studies indicate that while the compound shows good metabolic stability in microsomal assays, its aqueous solubility remains suboptimal for oral administration. Several research groups are investigating prodrug strategies and formulation approaches to address these limitations while maintaining the compound's potent biological activity.

The future research directions for 35107-91-6 derivatives appear particularly promising in oncology applications. Preliminary in vivo data presented at the 2024 AACR annual meeting showed that certain fluorinated analogs of WXC08188 exhibited significant tumor growth inhibition in xenograft models of triple-negative breast cancer, with minimal toxicity observed at therapeutic doses. These findings warrant further investigation into the mechanism of action and potential combination therapies.

In conclusion, 1-(thiazol-2-yl)urea (WXC08188) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. The ongoing research efforts surrounding CAS 35107-91-6 continue to uncover new biological activities and synthetic methodologies, positioning this compound family as an important focus in contemporary drug discovery pipelines. Future studies will likely explore additional structural modifications and combination therapies to fully realize the clinical potential of these molecules.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.